SB-657510

urotensin-II receptor antagonist cross-species pharmacology radioligand binding

Choose SB-657510 for reliable UT receptor pharmacology. Unlike palosuran, which loses functional potency in intact tissues (>200-fold lower activity in rat aorta), SB-657510 maintains consistent antagonism (Kb = 49 nM). Validated in chronic in vivo rodent models—reduces atherosclerosis in ApoE KO mice at 30 mg/kg/day. Proven to block U-II-induced inflammatory markers (IL-1β, IL-6, VCAM-1) in human endothelial cells. Ideal for cardiorenal and inflammation studies requiring species-translatable data.

Molecular Formula C19H22BrClN2O5S
Molecular Weight 505.8 g/mol
CAS No. 474960-44-6
Cat. No. B1662956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-657510
CAS474960-44-6
Synonyms2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide
Molecular FormulaC19H22BrClN2O5S
Molecular Weight505.8 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
InChIInChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1
InChIKeyKQCZCINJGIRLCD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB-657510 (CAS 474960-44-6) as a Selective Non-Peptide Urotensin-II Receptor Antagonist for Cardiovascular and Inflammation Research


SB-657510 (CAS 474960-44-6) is a potent, selective, non-peptide antagonist of the urotensin-II (U-II) receptor (UT receptor, also known as GPR14). It belongs to the sulphonamide chemotype and is a close structural analogue of the prototypical UT antagonist SB-706375 [1]. As a well-characterized small molecule tool compound, SB-657510 exhibits consistent high-affinity binding across multiple mammalian species and demonstrates functional antagonism in both in vitro and in vivo models, making it a critical reagent for delineating the role of the U-II/UT system in cardiorenal and inflammatory diseases [2].

Critical Differentiation of SB-657510 from Other Urotensin-II Receptor Antagonists for Scientific Procurement


While several small molecule UT receptor antagonists have been reported (e.g., SB-706375, palosuran, GSK1440115), these compounds exhibit substantial divergence in species ortholog selectivity, functional efficacy in native tissues versus recombinant systems, and pharmacokinetic behavior that precludes their interchangeable use in experimental systems [1]. Notably, palosuran demonstrates a profound loss of functional antagonism in intact cell and tissue bioassays relative to its membrane binding affinity [2], whereas SB-657510 retains consistent activity across these same platforms. The following evidence quantifies why SB-657510, rather than a seemingly analogous alternative, is the requisite tool for robust interrogation of UT receptor pharmacology in the majority of experimental settings.

Quantitative Differentiation of SB-657510 Against Key Urotensin-II Receptor Antagonists: A Technical Evidence Guide


Conserved Cross-Species Binding Affinity vs. Palosuran's Primate Selectivity

In contrast to palosuran, which exhibits high affinity only for primate UT receptors (Ki values of 4-5 nM for human and monkey) but loses all appreciable affinity for rodent and feline orthologs (Ki > 1 µM), SB-657510 demonstrates a broad, consistent affinity profile across all five major mammalian species tested. The Ki values for SB-657510 at human, monkey, cat, rat, and mouse UT receptors are 61 nM, 17 nM, 30 nM, 65 nM, and 56 nM, respectively [1][2]. This lack of species restriction is critical for enabling preclinical studies in rodent disease models where palosuran is ineffective.

urotensin-II receptor antagonist cross-species pharmacology radioligand binding receptor affinity

Superior Functional Antagonism in Intact Tissue Assays vs. Palosuran

In a direct functional comparison using isolated rat aorta, SB-657510 was shown to be an effective antagonist, whereas palosuran was functionally inert. Pre-treatment with 1 µM SB-657510 shifted the hU-II concentration-response curve with a calculated Kb of 49 ± 10 nM. In stark contrast, pre-treatment with 10 µM palosuran failed to produce any appreciable antagonism, yielding a Kb value >10,000 nM [1]. This 200-fold difference in functional potency underscores the unreliability of palosuran in this widely used vascular bioassay.

vascular pharmacology functional antagonism tissue bath Kb determination

Validated Potency in Inhibiting U-II-Induced Calcium Mobilization

As a close analogue of SB-706375, the functional activity of SB-657510 is well-documented and demonstrates effective inhibition of the primary downstream signaling event of UT receptor activation. SB-657510 (or its direct analogue SB-706375) inhibits hU-II-induced intracellular Ca²⁺ mobilization with an IC50 of 180 nM [1]. This functional potency aligns with its binding affinity and confirms its utility as an antagonist in cellular assays.

calcium signaling intracellular calcium mobilization GPCR functional assay IC50

Demonstrated In Vivo Target Engagement in a Disease-Relevant Model

SB-657510 has been validated in a preclinical model of diabetic atherosclerosis, demonstrating significant in vivo pharmacodynamic effects. In male ApoE knockout mice fed a diabetogenic diet, a 20-week treatment with SB-657510 at a dose of 30 mg/kg/day significantly attenuated the progression of aortic atherosclerosis and resulted in a marked reduction in phosphorylated ERK levels in the aortic tissue compared to vehicle-treated controls [1]. This provides direct evidence of target engagement and therapeutic effect in a complex disease model.

in vivo pharmacology atherosclerosis diabetes vascular inflammation ERK phosphorylation

Direct Suppression of U-II-Induced Pro-Inflammatory Cytokine and Adhesion Molecule Expression

In human vascular endothelial cells (EA.hy926), treatment with 1 µM SB-657510 significantly inhibited U-II-induced expression of key pro-inflammatory mediators. This includes the cytokines IL-1β and IL-6, the adhesion molecule VCAM-1, and tissue factor (TF) [1][2]. Functionally, this translated to a dramatic blockade of U-II-induced adhesion between human monocytes (U937) and the endothelial cell monolayer [2].

vascular inflammation endothelial dysfunction cytokine expression adhesion molecules tissue factor

Defined Research Application Scenarios for SB-657510 (CAS 474960-44-6) in Cardiovascular and Inflammation Studies


Investigating U-II/UT System Pathophysiology in Rodent Models of Diabetic Atherosclerosis

SB-657510 is the optimal tool for chronic in vivo studies in rodent models due to its high affinity for rodent UT receptors (rat Ki = 65 nM, mouse Ki = 56 nM) and validated in vivo efficacy. As demonstrated in ApoE KO mice, a 20-week treatment regimen at 30 mg/kg/day significantly attenuates diabetes-accelerated atherosclerosis and reduces aortic ERK phosphorylation [1]. In contrast, alternatives like palosuran are inactive at rodent receptors (Ki > 1 µM) [2], making them unsuitable for these critical preclinical models.

Delineating UT Receptor-Mediated Vascular Contractility in Ex Vivo Tissue Bath Assays

For functional studies using isolated artery preparations (e.g., rat aorta), SB-657510 is the appropriate antagonist. It demonstrates potent and consistent functional antagonism of hU-II-induced contraction (Kb = 49 ± 10 nM in rat aorta) [2]. This contrasts sharply with palosuran, which exhibits a >200-fold loss of functional potency in the same assay (Kb > 10,000 nM) [2], thereby eliminating experimental variability and unreliable results associated with other antagonists.

Studying Pro-Inflammatory Signaling in Human Vascular Endothelial Cells

SB-657510 is a well-validated probe for studying U-II-induced inflammatory responses in human endothelial cell lines (e.g., EA.hy926). At a concentration of 1 µM, it effectively suppresses the U-II-dependent upregulation of multiple inflammatory markers, including IL-1β, IL-6, VCAM-1, and tissue factor, and functionally blocks monocyte adhesion [3][4]. This provides a defined and reproducible cellular system for screening or mechanistic studies related to vascular inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-657510

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.